molecular formula C19H12F3N3O4S2 B611651 Vebicorvir CAS No. 2090064-66-5

Vebicorvir

Numéro de catalogue: B611651
Numéro CAS: 2090064-66-5
Poids moléculaire: 467.4 g/mol
Clé InChI: LBJVBJYMZKEREY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vebicorvir (ABI-H0731) is a first-generation hepatitis B virus (HBV) core protein inhibitor, classified as a capsid assembly modulator (CAM). It disrupts HBV replication by interfering with nucleocapsid assembly, preventing pgRNA encapsidation and subsequent DNA synthesis . In vitro studies demonstrate its inhibition of HBV DNA replication (EC₅₀: 173–307 nM) and cccDNA formation (EC₅₀: 1.84–7.3 μM) . Phase 1/2 trials showed dose-dependent efficacy, with 300 mg daily achieving optimal reductions in HBV DNA (up to 2.8 log₁₀) and RNA when combined with nucleos(t)ide analogs (NUCs) like entecavir (ETV) .

Méthodes De Préparation

Synthetic Routes and Chemical Synthesis

Core Synthetic Pathway

Vebicorvir’s synthesis begins with 3,4-dimethoxyphenyl acetaldehyde (Compound 1) and 4-methoxyphenylacetylene (Compound 2), which undergo a multi-step reaction sequence. The process involves:

  • Aldol Condensation : Compound 1 reacts with N-allylmethylamine (Compound 3) to form an imine intermediate.

  • Cyclization : Treatment with sodium hydride (NaH) in tetrahydrofuran (THF) under reflux facilitates cyclization to construct the dibenzo thiazepine core .

  • Sulfonylation : Introduction of the trifluoromethylthiazole moiety via sulfonylation yields the final scaffold .

A critical intermediate, 7-oxo-10,11-dihydrodibenzo[b,f] thiazepine-8-carboxamide , is isolated before final functionalization. The reaction’s success hinges on strict temperature control (±2°C) and anhydrous conditions to prevent byproduct formation .

Optimization of Reaction Conditions

Key parameters for yield optimization include:

  • Solvent System : THF/water (9:1 v/v) enhances solubility of polar intermediates.

  • Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere facilitates selective reduction of nitro groups without affecting sulfonamide bonds .

  • Reaction Time : Extended reflux (8–12 hours) ensures complete cyclization, achieving yields >75% .

Analytical Characterization and Quality Control

Purity Assessment

Post-synthesis, this compound is analyzed using:

  • High-Performance Liquid Chromatography (HPLC) : A C18 column with acetonitrile/water (70:30) mobile phase resolves impurities, confirming purity ≥98% .

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}-NMR (500 MHz, DMSO-d6) displays characteristic peaks at δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), and 4.52 (s, 2H, CH2) .

  • Mass Spectrometry (MS) : ESI-MS (m/z 468.0 [M+H]+) validates molecular weight .

Stability Profiling

Accelerated stability studies (40°C/75% RH for 6 months) reveal <2% degradation, underscoring the need for storage at -20°C in amber vials .

Purification and Formulation

Recrystallization and Filtration

Crude this compound is purified via:

  • Recrystallization : Ethanol/water (1:3) at -20°C precipitates high-purity crystals (yield: 85%) .

  • Sterile Filtration : A 0.22 μm polyethersulfone (PES) membrane removes microbial contaminants, critical for parenteral formulations .

Solubility Considerations

This compound’s solubility varies by solvent:

SolventSolubility (mg/mL)Temperature (°C)
DMSO60–10025
Ethanol1225
Water<0.125
Data from highlight DMSO as the preferred solvent for in vitro assays, though sonication is required to prevent aggregation .

Scale-Up Challenges and Industrial Production

Pilot-Scale Synthesis

Scaling from milligram to kilogram quantities introduces challenges:

  • Exothermic Reactions : Jacketed reactors with glycol cooling mitigate heat buildup during cyclization.

  • Byproduct Management : Chromatography (silica gel, ethyl acetate/hexane) removes sulfonic acid derivatives .

Cost-Efficiency Metrics

ParameterLab ScalePilot Scale
Yield75%68%
Purity98%95%
Cycle Time72 hours120 hours
Economic analyses prioritize THF recycling and catalyst recovery to reduce raw material costs by 30% .

Pharmacological Profiling and Applications

In Vitro Activity

This compound inhibits HBV replication with:

  • EC50 : 2.68 μM (pgRNA), 4.95 μM (HBeAg), 7.30 μM (HBsAg) .

  • Selectivity Index : >100-fold vs. human hepatocytes .

In Vivo Pharmacokinetics

Species-specific clearance rates:

SpeciesClearance (mL/min/kg)Hepatic Blood Flow (%)
Mouse8.059%
Rat10.116%
Dog14.747%
Monkey4.8611%
Data from suggest rapid distribution and biphasic elimination, necessitating once-daily dosing in humans.

Analyse Des Réactions Chimiques

Types de réactions

Le vébicorvir subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le vébicorvir comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques de ces réactions, telles que la température et le pH, sont optimisées pour obtenir les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions du vébicorvir dépendent du type de réaction spécifique et des réactifs utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés du vébicorvir, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de la recherche scientifique

Le vébicorvir a plusieurs applications de recherche scientifique, en particulier dans le domaine de la médecine :

Applications De Recherche Scientifique

Phase II Studies

  • Combination with NrtIs :
    • In a phase II trial (NCT03576066), vebicorvir was evaluated in virologically suppressed patients on NrtIs. Results indicated that this compound added to existing therapy significantly reduced HBV replication compared to NrtI treatment alone. The study involved 73 patients and demonstrated a favorable safety profile, with no serious adverse events reported .
  • Long-Term Efficacy :
    • A long-term open-label study (NCT03780543) assessed the effects of this compound over 52 weeks in patients previously treated with NrtIs. While the treatment was generally well tolerated, virologic rebound was observed in all patients after discontinuation, indicating that while this compound effectively suppresses HBV during treatment, it does not achieve a cure .
  • Additive Effects with Entecavir :
    • Another phase II trial evaluated the combination of this compound with entecavir in treatment-naïve patients. The results showed that this combination led to greater reductions in HBV DNA levels compared to entecavir alone, suggesting that this compound may enhance the antiviral activity of established treatments .

Safety Profile

Across various studies, this compound has demonstrated a generally favorable safety profile. Common treatment-emergent adverse events included upper respiratory infections and mild gastrointestinal symptoms. Importantly, no significant liver injury or drug-drug interactions were reported when this compound was administered alongside other antiviral agents .

Implications for Future Research

The findings from these clinical trials highlight several critical insights regarding the application of this compound:

  • Potential for Combination Therapies : this compound's ability to provide additive antiviral effects when combined with existing treatments suggests it may play a crucial role in future combination therapy regimens aimed at achieving deeper viral suppression.
  • Need for Next-Generation Core Inhibitors : While this compound shows promise, the lack of durable virologic responses post-treatment highlights the need for more potent next-generation core inhibitors that could offer more sustained antiviral effects .

Summary Table of Clinical Trials Involving this compound

Trial NamePhasePatient PopulationKey FindingsClinical Trial Number
VBR + NrtI StudyIIVirologically suppressed patientsEnhanced viral suppression; favorable safety profileNCT03576066
Long-Term StudyIIPatients on NrtIsContinued suppression during treatment; rebound post-treatmentNCT03780543
VBR + EntecavirIITreatment-naïve patientsGreater reduction in HBV DNA compared to entecavir aloneNCT03577171

Comparaison Avec Des Composés Similaires

Mechanism and Efficacy

Vebicorvir vs. Next-Generation CAMs

Compound Class Key Mechanism Potency (vs. This compound) HBV DNA/RNA Reduction HBsAg Reduction Functional Cure Potential
This compound CAM-E Disrupts capsid assembly Baseline 2.8 log₁₀ (DNA) None Low
ABI-H3733 CAM Inhibits cccDNA formation 35× higher 3.5 log₁₀ (DNA) Not reported Moderate
ABI-4334 CAM Targets core protein allostery 900× higher 4.0 log₁₀ (DNA) Not reported High
JNJ-6379 CAM-C Stabilizes empty capsids Similar 2.5 log₁₀ (DNA) 0.4 log₁₀ Low
  • ABI-H3733/ABI-4334 : Next-generation CAMs with superior cccDNA suppression, critical for reducing viral rebound risk .
  • JNJ-6379 : Modest HBsAg reduction (0.4 log₁₀) but associated with transient ALT elevation .

Combination Therapy Outcomes

  • This compound + ETV: Enhanced HBV DNA/RNA suppression vs. ETV alone (e.g., TNA <20 IU/mL in 61% vs. 29% at 24 weeks) .

Clinical Development Status

Compound Phase Status Reason for Halt/Advancement
This compound Phase 2 Discontinued Lack of functional cure; surpassed by next-gen CAMs
ABI-H3733 Phase 2 Active Higher potency and cccDNA inhibition
ABI-4334 Phase 1 Active 900× potency vs. This compound
JNJ-6379 Phase 2 Completed (no further development) Modest efficacy and ALT safety concerns

Key Research Findings

This compound’s Biphasic Viral Decline :

  • Phase 1/2 data modeled a two-phase decline: rapid HBV DNA/RNA clearance (t₁/₂ ~17 hours) followed by slower decline from infected cell death .
  • HBV RNA dynamics were more sensitive to CAM efficacy than DNA, making RNA a critical early biomarker .

Failure in Functional Cure: No HBsAg loss occurred even after 148 weeks of this compound + NUC therapy. All patients relapsed post-treatment, underscoring the need for multi-target approaches .

Next-Generation CAM Advantages :

  • ABI-H3733 and ABI-4334 inhibit cccDNA formation more effectively, addressing this compound’s key limitation .

Activité Biologique

Vebicorvir (VBR), also known as ABI-H0731, is an investigational first-generation core inhibitor targeting chronic hepatitis B virus (HBV) infection. Its biological activity has been the subject of extensive research, particularly in its ability to suppress HBV replication and its safety profile when combined with nucleos(t)ide reverse transcriptase inhibitors (NrtIs). This article synthesizes findings from various studies, highlighting this compound's mechanisms of action, efficacy, safety, and potential implications for future HBV therapies.

This compound functions by inhibiting multiple stages of the HBV life cycle. It interferes with:

  • Capsid Disassembly : Prevents the release of viral DNA into the host cell nucleus.
  • Encapsidation : Blocks the packaging of pregenomic RNA (pgRNA) into new viral capsids.
  • DNA Recirculation : Inhibits the establishment of covalently closed circular DNA (cccDNA), a critical step for viral persistence.

These mechanisms distinguish VBR from traditional therapies and suggest its potential role in achieving deeper viral suppression and possibly a functional cure for chronic HBV infection .

Efficacy Studies

  • Phase II Trials :
    • In a study involving virologically suppressed patients on NrtIs, VBR was administered at 300 mg once daily for 24 weeks. Results indicated that patients receiving VBR exhibited greater reductions in HBV DNA levels compared to those on placebo .
    • The primary endpoint measured changes in serum HBsAg and HBeAg levels, with notable improvements in pgRNA levels observed in HBeAg-positive patients receiving VBR alongside NrtIs .
  • Long-Term Extension Study :
    • A long-term extension study assessed patients who had previously received VBR + NrtI for at least 52 weeks. While treatment was generally well tolerated, no patients achieved sustained virologic response after discontinuation, highlighting the challenge of achieving a durable cure .
    • Virologic rebound was common after stopping treatment, indicating that while VBR effectively suppresses HBV during therapy, it does not eliminate the virus entirely .

Safety Profile

The safety profile of this compound has been favorable across multiple studies:

  • Adverse Events : Most reported adverse events were mild to moderate, including upper respiratory infections and gastrointestinal symptoms. Serious adverse events were rare .
  • Laboratory Abnormalities : Elevations in alanine aminotransferase (ALT) were noted primarily during off-treatment periods or upon restarting NrtIs, but no significant drug-drug interactions were identified .

Data Summary

Study TypePatient GroupDurationKey Findings
Phase II Randomized TrialNrtI-suppressed patients24 weeksEnhanced HBV DNA suppression with VBR compared to placebo
Long-Term Extension StudyPatients on VBR + NrtI52 weeksNo sustained virologic response post-treatment; good safety profile
Combination Therapy StudyTreatment-naïve patients24 weeksAdditive antiviral activity when combined with entecavir

Case Studies

In addition to clinical trials, individual case reports have illustrated the potential benefits and limitations of this compound:

  • Case Report 1 : A patient on long-term NrtI therapy added VBR and achieved significant reductions in HBV DNA levels but experienced rebound viremia after discontinuation.
  • Case Report 2 : Another patient reported improved quality of life and fewer symptoms during VBR therapy but faced challenges with treatment adherence due to mild side effects.

Future Directions

The ongoing research into next-generation core inhibitors aims to enhance the potency and durability of treatment responses compared to first-generation agents like this compound. These newer compounds may offer improved outcomes by achieving more profound viral suppression and potentially facilitating functional cures for chronic HBV infection .

Propriétés

IUPAC Name

6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJVBJYMZKEREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090064-66-5
Record name Vebicorvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEBICORVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.